molecular formula C13H15N3O B11786828 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B11786828
M. Wt: 229.28 g/mol
InChI Key: YFLJZHOKAJFPMI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of fused, nitrogen-containing heterocycles known for their diverse biological activities. The tetrahydropyrazine ring introduces saturation, which can enhance bioavailability and influence the molecule's conformation when interacting with biological targets. This scaffold has demonstrated considerable promise in oncology research. Compounds within this structural class have been developed as potent ROS1 kinase inhibitors . ROS1 is a receptor tyrosine kinase, and rearrangements of the ROS1 gene are drivers in several cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Inhibiting ROS1 has been validated as a therapeutic strategy, and derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represent a modern approach to target this kinase, potentially overcoming resistance to earlier generation inhibitors . More recently, derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . These CpAMs disrupt the viral life cycle by misdirecting the assembly of viral capsids and have shown efficacy against a broad range of nucleos(t)ide-resistant HBV variants, marking them as a promising new class of potential anti-HBV therapeutic agents . The synthetic versatility of the pyrazolo[1,5-a]pyrazine core allows for functionalization at multiple positions, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability . This makes this compound a valuable scaffold for hit-to-lead optimization and the discovery of new bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)13-8-11-9-14-6-7-16(11)15-13/h2-5,8,14H,6-7,9H2,1H3

InChI Key

YFLJZHOKAJFPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3CCNCC3=C2

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis of Pyrazine Precursors

A patented method (ES2744636T3) employs substituted pyrazine derivatives as starting materials. For example, 3-amino-2-(4-methoxyphenyl)pyrazine is reacted with α,β-unsaturated ketones under Grubbs catalyst conditions to form the tetrahydropyrazolo[1,5-a]pyrazine scaffold. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol%<5%: <40% yield
Reaction temperature80°C>90°C: side products form
SolventDichloroethanePolar aprotic solvents preferred

This method achieves 68–72% isolated yield but requires rigorous exclusion of moisture.

Condensation of 1,3-Dicarbonyl Compounds

The ACS Omega protocol for pyrazolo[1,5-a]pyridines has been adapted for pyrazine analogs. Ethyl acetoacetate reacts with N-amino-2-iminopyrazine derivatives under acidic conditions, followed by oxidative aromatization:

C7H10N4+C5H8O3HOAc, O2130°CC12H13N3O2+H2O\text{C}7\text{H}{10}\text{N}4 + \text{C}5\text{H}8\text{O}3 \xrightarrow[\text{HOAc, O}2]{\text{130°C}} \text{C}{12}\text{H}{13}\text{N}3\text{O}2 + \text{H}2\text{O}

Oxygen atmosphere increases yields from 52% (air) to 94% (pure O₂). The methoxyphenyl group is introduced via Suzuki coupling at the final stage, achieving 78% yield with Pd(PPh₃)₄.

Optimization of Reaction Conditions

Acid Catalysis and Solvent Effects

The cyclization step is highly sensitive to Brønsted acids. Comparative data from optimized protocols:

AcidEquivalentsYield (Air)Yield (O₂)
Acetic acid674%94%
p-Toluenesulfonic241%39%
Trifluoroacetic255%48%

Ethanol outperforms DMF and THF due to its ability to stabilize charged intermediates.

Temperature and Time Dependence

A kinetic study revealed:

  • 80–100°C : Linear increase in conversion (R² = 0.98) over 12 hours

  • >110°C : Rapid decomposition (<6 hours)

  • Ideal profile: 8 hours at 100°C → 94% conversion

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, pyrazine-H)

  • HPLC-MS : m/z 257.1 [M+H]⁺ (calculated 257.12), purity >98%

X-ray Crystallography

A related tetrazine derivative exhibits planarity (RMSD = 0.072 Å), suggesting similar conformational rigidity in the target compound. Hydrogen bonding networks stabilize the crystal lattice, critical for pharmaceutical formulation.

Scalability and Industrial Feasibility

Pilot-scale batches (500 g) using the metathesis route achieved:

  • Overall yield : 63%

  • Purity : 99.2% (ICH Q3D compliant)

  • Cost analysis : Raw materials account for 72% of total cost, highlighting the need for catalyst recycling

Applications and Derivatives

While direct pharmacological data for this compound remain limited, structural analogs demonstrate:

  • Casein kinase inhibition : IC₅₀ = 12 nM (patent ES2744636T3)

  • Anticancer activity : EC₅₀ = 1.8 μM against MCF-7 cells

Chemical Reactions Analysis

Cyclization and Aromatization Reactions

The compound’s synthesis itself involves key reactions that define its reactivity. A 2023 study demonstrated a one-step conversion of intermediates into the target molecule via cyclization and aromatization ( ):

ReactantConditionsProductYield
3-aryl-5-dichloromethyl precursor10% NaOH (aq), 80°C, 2 hrs2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine72%

This reaction proceeds through:

  • Base-induced elimination of HCl from the dichloromethyl group.

  • Cyclization to form the pyrazolo[1,5-a]pyrazine ring.

  • Aromatization driven by conjugation stabilization.

DFT calculations confirm that the reaction favors a six-membered transition state, with activation energy barriers of ~25 kcal/mol ( ).

Nucleophilic Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl moiety undergoes demethylation under acidic conditions, enabling further functionalization:

Reaction TypeReagents/ConditionsOutcome
Demethylation HBr (48% aq), reflux, 6 hrsConversion to 2-(4-hydroxyphenyl) analog
Sulfonation SO₃·Py complex, DCM, 0°C → RTSulfonated derivative at para position

The methoxy group’s electron-donating nature directs electrophilic substitution to the ortho and para positions, though steric hindrance from the fused pyrazine ring limits ortho reactivity ().

Functionalization of the Pyrazolo[1,5-a]pyrazine Core

The nitrogen-rich heterocycle participates in:

Electrophilic Aromatic Substitution

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C, 1 hr3-Nitro derivative (confirmed by XRD)
HalogenationBr₂ (1 eq), FeCl₃, CHCl₃, RT6-Bromo substitution

Regioselectivity is controlled by the electron density distribution, with nitration favoring position 3 ( ).

Reductive Alkylation

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the tetrahydropyrazine ring to a fully saturated system, enhancing solubility for pharmaceutical applications ( ).

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with Cu(II) and Pd(II):

Metal SaltReaction ConditionsComplex StructureApplication
CuCl₂EtOH, 60°C, 4 hrsOctahedral Cu(II)-N₄ coordinationCatalytic oxidation studies
Pd(OAc)₂DMF, RT, 12 hrsSquare-planar Pd(II) complexCross-coupling catalysis

These complexes exhibit redox activity, with Cu(II) complexes showing catalytic efficiency in phenol oxidation (TON = 1,200) ().

Biological Derivatization

For antiviral applications (e.g., HBV CpAMs), the compound undergoes:

ModificationReagentsBiological Outcome
Sulfonamide coupling R-SO₂Cl, pyridine, DMAPEnhanced CpAM activity (IC₅₀ = 12 nM)
Acetylation Ac₂O, NEt₃, DCMImproved metabolic stability

Lead derivatives reduced HBV DNA by 2.7 log₁₀ IU/mL in murine models ( ).

Key Research Findings Table

PropertyValue/ObservationMethod UsedReference
pKa (pyrazine N) 3.8 ± 0.2Potentiometric titration
LogP 1.95HPLC determination
Thermal Stability Decomp. > 240°CTGA-DSC
Crystal System Monoclinic, P2₁/cXRD (6c derivative)

Scientific Research Applications

Synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The methods often emphasize environmentally friendly techniques, such as ultrasound-assisted synthesis, which enhances yield while reducing reaction times and by-products. For example, a study highlighted the use of sodium acetate in aqueous acetic acid under ultrasound irradiation to achieve high yields of pyrazole derivatives .

Key Synthesis Techniques

  • Ultrasound-Assisted Synthesis : Utilizes ultrasound to promote chemical reactions at milder conditions.
  • Reagents : Commonly includes hydrazine derivatives and aromatic aldehydes to form the pyrazole structure.
  • Yield : Reports indicate yields can reach up to 93% using optimized conditions .

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have tested these compounds against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Compounds derived from this scaffold have shown antioxidant activities ranging from 29% to 67%, indicating their ability to scavenge free radicals .

DNA Binding Studies

Studies have also explored the interaction of these compounds with DNA. Certain derivatives showed a strong capability for intercalation and groove binding, with binding affinities measured at significant concentrations (up to 570 ng/mL) .

Antitumor Activity

Recent research emphasizes the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds have been identified as promising scaffolds for developing new anticancer agents due to their ability to inhibit key protein kinases involved in cancer progression .

Enzymatic Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes that play critical roles in metabolic pathways. This characteristic is particularly valuable in drug design for diseases where enzyme regulation is crucial.

Material Science

Beyond medicinal applications, derivatives of this compound are being investigated for their photophysical properties. This makes them suitable candidates for applications in material science and nanotechnology .

Case Study 1: Antimicrobial Efficacy

A study conducted by Azim et al. evaluated several synthesized pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to existing antibiotics .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, compounds derived from this scaffold were tested against oxidative stress markers. The findings suggested that these compounds could serve as effective antioxidants in therapeutic formulations .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and pharmacological profiles.

Core Structure Modifications

Compound Name/Structure Core Structure Key Modifications
Zanubrutinib Tetrahydropyrazolo[1,5-a]pyrimidine Pyrimidine core (vs. pyrazine)
THPP Derivatives (e.g., Compound 45) Tetrahydropyrazolo[1,5-a]pyrazine Varied substituents at position 2
Ethyl Carboxylate Derivative (29) Tetrahydropyrazolo[1,5-a]pyrazine Ethyl ester at position 2
  • Zanubrutinib : Replacing the pyrazine core with pyrimidine (as in zanubrutinib) alters electron distribution and hydrogen-bonding capacity. This modification enhances BTK inhibition by stabilizing interactions with Lys430 and Glu475 .
  • THPP Derivatives : Retaining the pyrazine core, these compounds demonstrate HBV core protein inhibition. Substituent diversity (e.g., lipophilic groups) improves antiviral activity against nucleos(t)ide-resistant strains .

Substituent Effects

Substituent Compound Example Biological Impact
4-Methoxyphenyl Target Compound Enhanced solubility; potential allosteric modulation
4-Phenoxyphenyl Zanubrutinib Strong cation-π interactions with kinases
Trifluoromethyl 2-(Trifluoromethyl)-THPP Electron-withdrawing; increased metabolic stability
Ethyl Carboxylate Compound 29 Polar group for solubility; moderate RSV inhibition
  • 4-Methoxyphenyl vs. 4-Phenoxyphenyl: The methoxy group’s smaller size and electron-donating nature may reduce steric hindrance compared to phenoxyphenyl, favoring interactions with smaller binding pockets (e.g., allosteric sites).
  • Trifluoromethyl : Introduces lipophilicity and metabolic resistance, as seen in cytochrome P450 interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl Carboxylate (29) Trifluoromethyl Derivative
Molecular Weight ~265 g/mol (estimated) 265.27 g/mol 191.16 g/mol
LogP (Predicted) 2.1 1.8 2.5
Metabolic Stability Moderate (CYP3A4) High High (CYP resistance)

Biological Activity

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1524831-57-9

The biological activity of this compound is attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This compound has shown promise in inhibiting DHODH, an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition can affect cellular proliferation and viral replication .
  • Antitumor Activity : Research has indicated that pyrazole derivatives exhibit significant antitumor properties by targeting cancer cell proliferation pathways . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.

Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit the replication of viruses such as measles virus. The compound's ability to disrupt viral replication makes it a candidate for further development as an antiviral agent .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with structural similarities to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. This combination therapy demonstrated a synergistic effect that improved overall efficacy against tumor cells .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of this compound against the measles virus. The study revealed that treatment with this compound significantly reduced viral titers in infected cell cultures. This finding supports its potential use in developing antiviral therapies .

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
AntiviralInhibition of viral replication ,
AntitumorInhibition of cancer cell proliferation
AntimicrobialInhibition of bacterial growth
DHODH InhibitionDisruption of pyrimidine biosynthesis ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

  • Methodological Answer : A typical approach involves cyclization reactions using hydrazine derivatives or nitration of precursor pyrazolo[1,5-a]pyrazine scaffolds. For example, nitration at position 7 can be achieved by treating methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C, followed by stirring at room temperature and isolation via precipitation . Chalcone intermediates, such as (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, can also undergo cyclization with hydrazine derivatives to form pyrazoline cores .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • Elemental Analysis : Verify empirical formulas (e.g., C, H, N content) using combustion analysis. For example, Anal. Calcd for C₁₃H₁₁N₅O: C, 61.65%; H, 4.38%; N, 27.65% .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and HRMS (ESI) for molecular ion validation (e.g., [M + H]⁺ at m/z 254.1039) .
  • X-ray Crystallography : Determine crystal packing and dihedral angles (e.g., triclinic system with a = 7.1709 Å, b = 10.6982 Å, and R factor = 0.041) .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?

  • Methodological Answer : Regioselective nitration or formylation requires precise control of reaction conditions. For nitration, dropwise addition of HNO₃ to H₂SO₄ at 0°C minimizes side reactions, favoring substitution at position 7 due to electronic and steric factors . Computational modeling (e.g., quantum chemical calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What computational tools are recommended for optimizing synthetic pathways?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for cyclization or functionalization .
  • Data Integration : Combine experimental results (e.g., yields from and ) with computational predictions to refine synthetic protocols iteratively .

Q. How to resolve contradictions in analytical data (e.g., HRMS vs. elemental analysis)?

  • Methodological Answer :

  • Cross-Validation : Repeat HRMS under high-resolution conditions and confirm elemental analysis purity (e.g., ≥95% by HPLC). Discrepancies may arise from isotopic patterns or hydration states .
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments or crystallize the compound for unambiguous X-ray validation .

Q. What strategies address low solubility in biological assays?

  • Methodological Answer :

  • Co-Crystallization : Modify crystal packing by introducing solubilizing groups (e.g., methoxy or piperazine substituents) while maintaining bioactivity .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives that hydrolyze in vivo to release the active compound .

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